N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide
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Overview
Description
N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and a propanamide group attached to the furan ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of 2,5-dimethylfuran: This can be achieved through the catalytic dehydration of fructose or glucose, which are readily available from biomass sources.
Introduction of the methylene bridge: The furan ring is then functionalized by introducing a methylene group at the 3-position.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Furan-2,5-diones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2,5-Dimethylfuran: A simple furan derivative used as a biofuel and in organic synthesis.
3-Acetyl-2,5-dimethylfuran: Used as a flavoring agent and in the synthesis of other organic compounds.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bio-based polymers.
Uniqueness: N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide is unique due to the presence of both a furan ring and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8-6-10(9(2)15-8)7-13-11(14)12(3,4)5/h6H,7H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNKLGUVULJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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